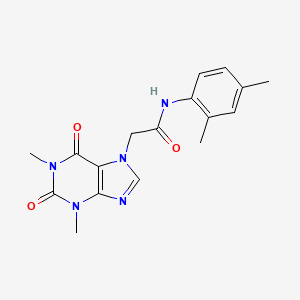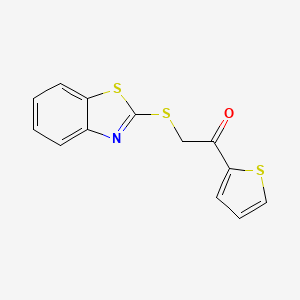
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE is a thioether derivative of benzothiazole and thiophene, which are both heterocyclic compounds that have been extensively studied for their biological activities. BTE has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is not fully understood, but it is believed to involve multiple pathways. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMPs, which are involved in the regulation of inflammation and cancer progression. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of cell survival, proliferation, and apoptosis. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to induce DNA damage and activate the p53 pathway, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and cell signaling. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to downregulate the expression of various genes involved in inflammation and cancer progression, such as IL-6, IL-8, COX-2, and MMPs. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to upregulate the expression of various genes involved in apoptosis and cell cycle arrest, such as p21, Bax, and caspases. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to inhibit the activity of various enzymes involved in the regulation of cell signaling, such as PI3K/Akt, MAPK, and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low toxicity and high selectivity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit minimal toxicity to normal cells and tissues, which could reduce the risk of side effects. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to exhibit high selectivity towards cancer cells, which could improve the efficacy of cancer treatment. One of the limitations of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. Another future direction is the development of novel formulations of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone to improve its solubility and bioavailability. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in vivo. In addition, the potential applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in other fields of scientific research, such as neuroprotection, immunomodulation, and wound healing, should be explored. Finally, the combination of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone with other drugs or therapies should be investigated to improve its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of potassium carbonate in DMF (N,N-dimethylformamide) at reflux temperature. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone as a yellow solid with a melting point of 152-154°C. The purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone can be determined by TLC (thin-layer chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is its anticancer activity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of cancer treatment.
In addition to its anticancer activity, 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to exhibit anti-inflammatory and antioxidant activities. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to scavenge free radicals and protect cells from oxidative stress, which could prevent the development of various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS3/c15-10(12-6-3-7-16-12)8-17-13-14-9-4-1-2-5-11(9)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHVCVHBFETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(thiophen-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

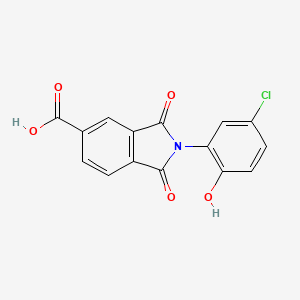
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
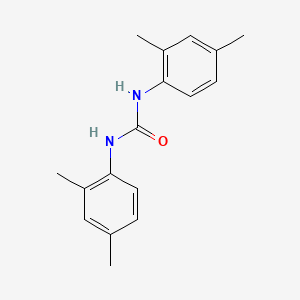
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
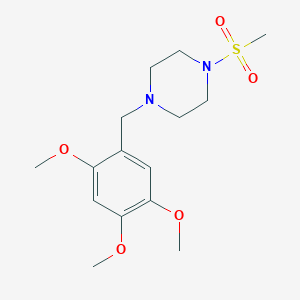
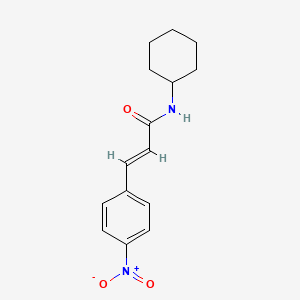
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
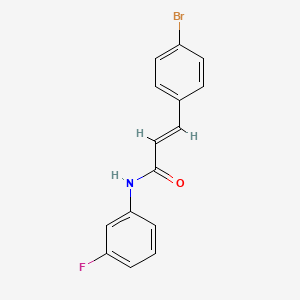
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)
